molecular formula C19H13N3O3 B3896056 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B3896056
M. Wt: 331.3 g/mol
InChI Key: OFABHCUVDOROEK-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as OC-5, is a chemical compound with potential applications in scientific research. This compound is a derivative of pyrazole and chromenone, and its unique structure makes it an attractive target for synthesis and study. In

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to the active site of the enzyme. Similarly, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to the enzyme's active site. These mechanisms of action suggest that this compound may have potential applications in the treatment of melanoma and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. For example, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the expression of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammation-related disorders. These effects suggest that this compound may have potential applications in the treatment of oxidative stress and inflammation-related disorders.

Advantages and Limitations for Lab Experiments

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several advantages for lab experiments. Firstly, it is relatively easy to synthesize in high yields with minimal impurities. Secondly, it has been shown to exhibit a variety of biochemical and physiological effects in vitro, making it a versatile compound for studying various disease processes. However, there are also limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its potential toxicity and side effects have not been fully characterized, which could limit its clinical applications.

Future Directions

There are several future directions for research on 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime. Firstly, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, more research is needed to determine its toxicity and side effects in vivo, which could inform its clinical development. Finally, there is potential for the development of novel derivatives of this compound with improved pharmacological properties, which could expand its potential applications in the field of medicinal chemistry.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique structure and biochemical properties make it an attractive target for synthesis and study. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but its versatility and ease of synthesis make it a promising compound for future research.

Scientific Research Applications

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro. Additionally, this compound has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase, which are involved in various physiological processes. These findings suggest that this compound may have therapeutic potential for the treatment of diseases such as cancer, Alzheimer's disease, and inflammation-related disorders.

properties

IUPAC Name

3-[4-[(E)-hydroxyiminomethyl]-1-phenylpyrazol-3-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-19-16(10-13-6-4-5-9-17(13)25-19)18-14(11-20-24)12-22(21-18)15-7-2-1-3-8-15/h1-12,24H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFABHCUVDOROEK-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 2
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3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

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